

# physicochemical characteristics of 4-[2-(Dimethylamino)ethyl]morpholine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-[2-(Dimethylamino)ethyl]morpholine

**Cat. No.:** B1585578

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **4-[2-(Dimethylamino)ethyl]morpholine**

## Introduction

**4-[2-(Dimethylamino)ethyl]morpholine**, identified by CAS Registry Number 4385-05-1, is a tertiary amine featuring a morpholine ring connected to a dimethylaminoethyl side chain.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#) This unique structure makes it a versatile intermediate and building block in organic synthesis. Its applications are widespread, ranging from the production of rubber vulcanization accelerators and corrosion inhibitors to its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including painkillers and local anesthetics.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This guide provides a detailed examination of the core physicochemical characteristics of **4-[2-(Dimethylamino)ethyl]morpholine**. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties for application in laboratory research and chemical manufacturing processes.[\[1\]](#)

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. **4-[2-(Dimethylamino)ethyl]morpholine** is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

- Systematic Name: **4-[2-(Dimethylamino)ethyl]morpholine**
- Common Synonyms: N,N-Dimethyl-2-(4-morpholiny)ethanamine, N,N-Dimethyl-4-morpholineethanamine, Dimethyl(2-morpholinoethyl)amine[1]
- CAS Registry Number: 4385-05-1[3][4][5]
- Molecular Formula: C<sub>8</sub>H<sub>18</sub>N<sub>2</sub>O[1][2][3][6]
- Molecular Weight: 158.24 g/mol [1][2][3][6]

The molecular structure, consisting of a saturated morpholine ring and a flexible dimethylaminoethyl chain, dictates its chemical reactivity and physical properties.

Caption: 2D Structure of **4-[2-(Dimethylamino)ethyl]morpholine**.

## Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in various processes. The following table summarizes the key physicochemical data for **4-[2-(Dimethylamino)ethyl]morpholine**.

| Property                              | Value                | Source(s)     |
|---------------------------------------|----------------------|---------------|
| Appearance                            | White powder         | [6]           |
| Boiling Point                         | 93-94 °C at 20 mm Hg | [1][6][9][10] |
| Density                               | 0.925 g/mL at 25 °C  | [1][6][9][10] |
| Refractive Index (n <sub>20/D</sub> ) | 1.4582               | [1][6][9][10] |
| Vapor Pressure                        | 3 mm Hg at 20 °C     | [6][7][10]    |
| Flash Point                           | 168 °F (75.6 °C)     | [10]          |
| Storage Temperature                   | 2-8°C                | [10]          |

## Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure and the assessment of its purity.

- Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum obtained by electron ionization, which is crucial for determining the molecular weight and fragmentation pattern, confirming the compound's identity.[3][11]
- Infrared (IR) Spectroscopy: IR spectra are available from sources like ChemicalBook, which help in identifying the functional groups present in the molecule, such as C-N, C-O, and C-H bonds.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the initial search, related compounds like 4-(2-Aminoethyl)morpholine have available  $^1\text{H}$  NMR spectra.[13] For **4-[2-(Dimethylamino)ethyl]morpholine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be the definitive methods to confirm the connectivity of all atoms in the structure.

## Experimental Methodologies: A Practical Perspective

As a Senior Application Scientist, it is essential not only to know the data but also to understand its origin. The following section outlines the principles behind the determination of these key physicochemical properties.

## Boiling Point Determination via Reduced Pressure Distillation

The reported boiling point of 93-94 °C is specified at a reduced pressure of 20 mm Hg.[1][6][10] This indicates that the compound may degrade or oxidize at its atmospheric boiling point. Reduced pressure distillation is a standard technique to purify such compounds.

Causality: Lowering the pressure above a liquid reduces the temperature required to reach its boiling point. This is because boiling occurs when the vapor pressure of the liquid equals the ambient pressure. This technique is vital for thermally sensitive compounds.

Protocol Outline:

- Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
- Sample Introduction: Charge the round-bottom flask with the crude **4-[2-(Dimethylamino)ethyl]morpholine**. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
- Pressure Reduction: Gradually reduce the pressure in the system to the target pressure (e.g., 20 mm Hg) using the vacuum pump.
- Heating: Gently heat the flask using a heating mantle.
- Fraction Collection: Observe the temperature. The vapor temperature will rise and then stabilize as the compound distills. Collect the fraction that distills over at a constant temperature (the boiling point at that pressure).
- System Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.

Caption: Workflow for Boiling Point Determination.

## Density and Refractive Index Measurement

Density and refractive index are fundamental physical constants for a pure liquid. They are sensitive to impurities, making them excellent tools for quality control.

- Density: Measured using a pycnometer or a digital density meter. The method involves accurately determining the mass of a known volume of the liquid at a specific temperature (e.g., 25 °C).
- Refractive Index: Measured using an Abbe refractometer. This instrument measures the angle at which light is bent (refracted) as it passes from air into the liquid sample. The value is temperature-dependent and is typically reported at 20 °C using the sodium D-line (589 nm).

## Applications in Research and Industry

**4-[2-(Dimethylamino)ethyl]morpholine**'s utility stems from its dual functionality: the tertiary amine of the morpholine ring and the dimethylamino group. This makes it a valuable intermediate in several fields.

- Pharmaceutical Synthesis: It serves as a building block for more complex molecules, including analgesics and local anesthetics.[\[6\]](#)[\[7\]](#) Its amine functionalities allow for straightforward reactions to build larger molecular scaffolds.
- Rubber Industry: It is a precursor for manufacturing rubber vulcanization accelerators like NOBS (N-oxodiethylene-2-benzothiazole sulfoamide) and OTOS (N-oxodiethylenethiocarbamide).[\[6\]](#)[\[7\]](#)
- Material Science and Industrial Chemicals: It is used in the synthesis of coatings, dyes, preservatives, cleaning agents, and rust inhibitors.[\[6\]](#)[\[7\]](#) It has also been investigated as a monomer for polyurethane synthesis.[\[2\]](#)

## Safety, Handling, and Storage

Proper handling of **4-[2-(Dimethylamino)ethyl]morpholine** is critical due to its hazardous properties. Safety Data Sheets (SDS) indicate that the compound presents multiple risks.

### Key Hazards:

- Corrosivity: Causes severe skin burns and serious eye damage.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Toxicity: Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[\[14\]](#)[\[16\]](#)[\[18\]](#)
- Flammability: It is a flammable liquid and vapor.[\[16\]](#)[\[18\]](#)

### Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[14\]](#)[\[15\]](#)[\[18\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[\[14\]](#)[\[16\]](#)[\[18\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[10][14][17][18] The recommended storage temperature is between 2-8°C.[10]
- First Aid: In case of exposure, immediate medical attention is required. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with plenty of water.[14][15][16]

## Conclusion

**4-[2-(Dimethylamino)ethyl]morpholine** is a chemical intermediate of significant industrial and pharmaceutical relevance. Its physicochemical properties—including its boiling point under reduced pressure, density, and refractive index—are well-defined and serve as critical parameters for its purification and quality assessment. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging this versatile compound in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 4-[2-(Dimethylamino)ethyl]morpholine | 4385-05-1 [chemicalbook.com]
2. 4-[2-(Dimethylamino)ethyl]morpholine | 4385-05-1 | FD40744 [biosynth.com]
3. 4-[2-(Dimethylamino)ethyl]morpholine [webbook.nist.gov]
4. 4-[2-(Dimethylamino)ethyl]morpholine [webbook.nist.gov]
5. scbt.com [scbt.com]
6. shyzchem.com [shyzchem.com]
7. ba.shyzchem.com [ba.shyzchem.com]
8. nbinno.com [nbino.com]
9. 4-[2-(Dimethylamino)ethyl]morpholine | CAS#:4385-05-1 | Chemsoc [chemsoc.com]

- 10. 4-[2-(Dimethylamino)ethyl]morpholine | 4385-05-1 [chemicalbook.com]
- 11. 4-[2-(Dimethylamino)ethyl]morpholine [webbook.nist.gov]
- 12. 4-[2-(Dimethylamino)ethyl]morpholine(4385-05-1) IR Spectrum [m.chemicalbook.com]
- 13. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4385-05-1 Name: 4-[2-(dimethylamino)ethyl]morpholine [xixisys.com]
- 16. cdn isotopes.com [cdn isotopes.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physicochemical characteristics of 4-[2-(Dimethylamino)ethyl]morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585578#physicochemical-characteristics-of-4-2-dimethylamino-ethyl-morpholine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)